1S/C12H12N2O5/c1-14-7-5-9 (19-3)8 (18-2)4-6 (7)13-10 (11 (14)15)12 (16)17/h4-5H,1-3H3, (H,16,17)
. This provides a detailed description of the molecular structure.
The synthesis of 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid methyl ester typically involves several steps:
Specific parameters such as temperature, solvent choice (e.g., dimethylformamide), and reaction time (often several hours to days) are critical for optimizing yield and purity .
The structure of 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid methyl ester can be described as follows:
The SMILES representation of the compound is COc1cc2N=C(CCC(=O)O)C(=O)N(C)c2cc1OC
, which provides insight into its connectivity .
3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid methyl ester can undergo various chemical reactions:
These reactions are essential for further modifications in synthetic pathways leading to other biologically active compounds .
The mechanism of action for compounds like 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid methyl ester typically involves interactions with biological targets such as enzymes or receptors within the body. Although specific data on this compound's mechanism is limited, similar quinoxaline derivatives have been shown to exhibit pharmacological activities including:
Research is ongoing to elucidate the precise mechanisms of action for this class of compounds .
The physical and chemical properties of 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid methyl ester include:
These properties are crucial for handling and application in laboratory settings .
The scientific applications of 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid methyl ester include:
Quinoxaline derivatives are systematically classified based on their core structural modifications:
Table 1: Structural Classification of Quinoxaline Derivatives
Category | Structural Features | Representative Examples |
---|---|---|
Simple Quinoxalines | Unsubstituted or monosubstituted parent ring system | Quinoxaline; 2-Methylquinoxaline |
Fused Polycyclic Systems | Annelated with additional heterocycles | Pyrrolo[3,2-b]quinoxaline; Imidazo[1,5-a]quinoxaline |
Reduced Derivatives | Partial saturation of pyrazine ring | 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic Acid Methyl Ester; 1,2,3,4-Tetrahydroquinoxalines |
N-Oxide Derivatives | N-oxidation at position 1 and/or 4 | Quinoxaline 1,4-dioxide; Iodinin (natural analog) |
The target compound, 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic Acid Methyl Ester, belongs to the reduced derivatives category. Its structure features three critical modifications: (1) Reduction of the pyrazine ring at the 3,4-position; (2) Introduction of a 3-oxo (keto) group; (3) Attachment of a propanoic acid methyl ester moiety at position C-2. The 6,7-dimethoxy substitution pattern further differentiates it from simpler quinoxalines, contributing to enhanced electron-donating capacity and potential for π-stacking interactions [1] [5] [6].
Quinoxaline derivatives demonstrate exceptional versatility across biological and industrial domains:
Pharmacological Applications:
Table 2: Key Pharmacological Applications of Quinoxaline Derivatives
Therapeutic Area | Molecular Targets | Bioactive Derivatives |
---|---|---|
Antibacterial | DNA gyrase, Topoisomerase IV | Quinoxidine; Dioxidine; 2-Hydroxyquinoxaline 1,4-dioxides |
Anticancer | Eph kinases, Tubulin polymerization | Pyrrolo[3,2-b]quinoxalines; 2-Chloroquinoxaline hydrazides |
Antiviral | NS1 protein (Influenza), Main protease (SARS-CoV-2) | Glecaprevir; Triazolo[4,3-a]quinoxalines |
Antiparasitic | Trypanothione reductase | Quinoxaline 1,4-dioxide amides |
Industrial Applications:
This specific quinoxaline derivative warrants focused investigation due to three distinctive structural and functional attributes:
Electronic Modulation via Dimethoxy Substituents: The 6,7-dimethoxy groups significantly enhance electron density at positions C-5 and C-8 (as confirmed by molecular orbital calculations), facilitating interactions with biological targets requiring electron-rich aromatic systems [1] [5]. This substitution pattern mimics natural alkaloids and enhances blood-brain barrier permeability.
Stereoelectronic Influence of Reduced Ring System: The 3,4-dihydro-3-oxo configuration introduces a non-planar conformation and a hydrogen-bond accepting carbonyl group. This structural feature may improve binding specificity to oxidoreductase enzymes (e.g., cytochrome P450 isoforms) over fully aromatic analogs [6] [8].
Dual-Functionality Propanoate Side Chain: The -CH₂-CH₂-C(O)OCH₃ moiety at C-2 provides: (a) Enhanced aqueous solubility relative to alkyl-substituted quinoxalines; (b) Potential for hydrolytic activation (prodrug functionality); (c) Conformational flexibility for optimal target engagement. This ester group serves as a synthetic handle for further derivatization to amides or carboxylic acid bioisosteres [5] [7].
Table 3: Structure-Activity Relationships of Key Substituents
Structural Feature | Electronic Effect | Potential Biological Consequence |
---|---|---|
6,7-Dimethoxy substitution | Increased π-electron density at C5/C8 | Enhanced intercalation with nucleic acids; Improved CNS penetration |
3-Oxo dihydroquinoxaline core | Introduction of H-bond acceptor; Reduced aromaticity | Selective binding to oxidoreductases; Altered redox potential |
C2-propanoic acid methyl ester | Balanced lipophilicity (LogP optimization) | Membrane permeability with retained solubility; Prodrug activation potential |
4-Methyl group | Steric hindrance near N4 | Modulation of N-oxide formation kinetics; Altered metabolic stability |
The convergent integration of these structural elements positions this compound as a promising scaffold for multiple applications: as a kinase inhibitor intermediate (leveraging the ATP-mimetic dimethoxy aromatic system), a hypoxia-activated prodrug (exploiting the reducible dihydroquinoxaline core), or a corrosion inhibitor additive (utilizing the electron-donating methoxy groups and chelating ester functionality) [1] [6] [7]. Future research should prioritize structure-activity relationship studies exploring modifications at the 4-methyl position and hydrolytic conversion of the ester moiety to optimize target-specific physicochemical properties.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1